Lipophilicity and Membrane Permeability Differentiation vs. Dimethoxy Analog
4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine exhibits a significantly higher calculated lipophilicity (XLogP3-AA = 2.9) compared to its direct 2,5-dimethoxy analog (XLogP3-AA = 2.2) [1][2]. This difference is quantitatively meaningful; an increase of 0.7 log units corresponds to a >5-fold increase in predicted octanol-water partition coefficient, a key determinant of passive membrane permeability and in vivo distribution [3]. For researchers focused on optimizing blood-brain barrier penetration or cellular uptake, this specific ethoxy-substituted scaffold provides a distinct physicochemical profile not attainable with the more polar methoxy variant.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine: 2.2 |
| Quantified Difference | Δ = +0.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
This quantifiable difference in lipophilicity directly informs compound selection for projects requiring specific membrane permeability or logD characteristics, preventing the use of a less lipophilic analog that would yield inaccurate structure-activity relationship (SAR) data.
- [1] PubChem. (2026). 4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine (CID 4361394). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4361394. View Source
- [2] PubChem. (2026). 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine (CID 675262). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/74605-12-2. View Source
- [3] Mason, H. J. (1993). The aging of human plasma cholinesterase after inhibition by organophosphates. Human & Experimental Toxicology, 12(6), 497-500. https://doi.org/10.1177/096032719301200612. View Source
